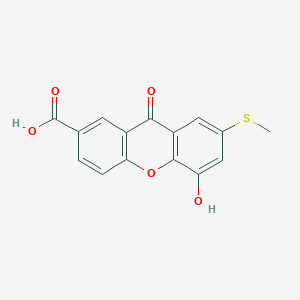
5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid is a complex organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a xanthene core substituted with hydroxy, methylsulfanyl, and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may start with the reaction of a hydroxy-substituted xanthene derivative with a methylsulfanyl reagent in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency. Additionally, purification processes like recrystallization and chromatography are crucial to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols .
Aplicaciones Científicas De Investigación
5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating oxidative stress pathways, interacting with cellular enzymes, and influencing gene expression. The compound’s ability to generate reactive oxygen species (ROS) and induce apoptosis in certain cell types has been a focus of research .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-7-methoxyflavone: Known for its biological activities, including anti-cancer properties.
7-Hydroxy-5-methoxyisoflavone: Studied for its potential therapeutic effects.
Uniqueness
5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities.
Propiedades
Número CAS |
57011-77-5 |
|---|---|
Fórmula molecular |
C15H10O5S |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
5-hydroxy-7-methylsulfanyl-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C15H10O5S/c1-21-8-5-10-13(17)9-4-7(15(18)19)2-3-12(9)20-14(10)11(16)6-8/h2-6,16H,1H3,(H,18,19) |
Clave InChI |
NAYPCPVJVAELFL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC2=C(C(=C1)O)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


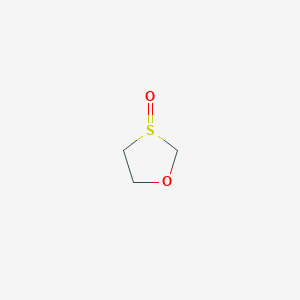
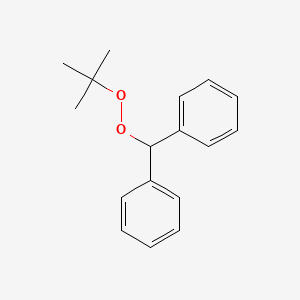
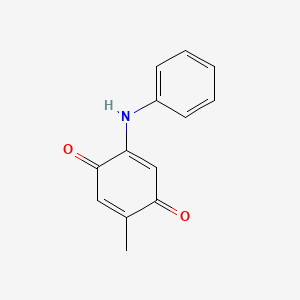

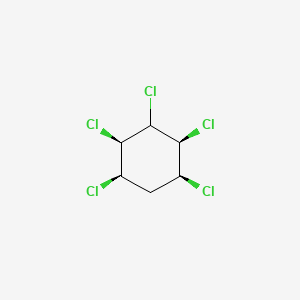
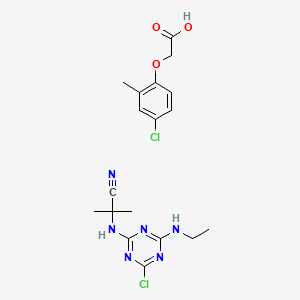
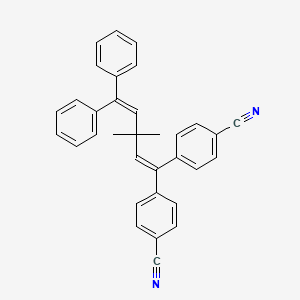


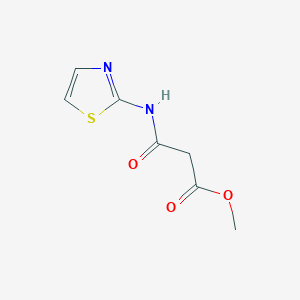
![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)
![Benzoic acid;[fluoro(dimethyl)silyl]methanol](/img/structure/B14627850.png)


